molecular formula C9H18N2O B1466192 1-(3-Aminocyclobutyl)-4-piperidinol CAS No. 1230100-69-2

1-(3-Aminocyclobutyl)-4-piperidinol

Cat. No.: B1466192
CAS No.: 1230100-69-2
M. Wt: 170.25 g/mol
InChI Key: IRIOCWZCRCLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminocyclobutyl)-4-piperidinol is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a piperidine ring, a privileged scaffold found in numerous therapeutic agents and bioactive molecules . The piperidine structural motif is a fundamental building block in the pharmaceutical industry, present in more than twenty classes of medications, underscoring its importance in the design of new active compounds . The 4-piperidinol core, in particular, is a common feature in compounds investigated for a range of biological activities. For instance, research has identified 4-piperidinol derivatives as key structural components in molecules with anti-tuberculosis activity . Furthermore, 4-aminopiperidine scaffolds have been optimized and studied as inhibitors of viral assembly in diseases such as Hepatitis C, demonstrating the value of this chemotype in developing novel antiviral therapeutics . The unique structure of this compound, which incorporates both a basic amino group and a hydroxyl group on a saturated ring system, makes it a valuable and versatile synthon for constructing more complex molecular architectures. Researchers can utilize this compound as a key intermediate in the synthesis of potential drug candidates, leveraging the reactivity of its functional groups for further chemical modification. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-aminocyclobutyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-5-8(6-7)11-3-1-9(12)2-4-11/h7-9,12H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOCWZCRCLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Aminocyclobutyl)-4-piperidinol can be logically divided into two main parts:

The methods involve protection/deprotection steps, catalytic hydrogenation, condensation reactions, and nucleophilic substitution or coupling reactions.

Preparation of 4-Hydroxypiperidine Derivatives

The 4-hydroxypiperidine moiety is a critical scaffold in the target molecule. According to US Patent US3845062A, 4-hydroxypiperidine derivatives are prepared by condensation of amines with aldehydes under acidic aqueous conditions (pH 2-4), typically at 30–90°C. The condensation reactions use free aldehydes or aldehyde equivalents such as paraformaldehyde or paraldehyde, allowing formation of the hydroxy-substituted piperidine ring system with good control over reaction conditions and yields.

Key Reaction Conditions:

Parameter Details
pH 2–4 (acidic aqueous solution)
Temperature 30–90°C (water bath)
Concentration 0.1–0.2 M solution (amine 1–5%)
Aldehyde Source Free aldehydes or equivalents
Reaction Time Variable, typically several hours

This method allows flexible aldehyde incorporation, which can be adapted to introduce the 3-aminocyclobutyl substituent via appropriate aldehyde precursors or intermediates.

Synthesis of 4-Boc-Aminopiperidine as a Key Intermediate

A common approach to functionalize the piperidine nitrogen and facilitate subsequent reactions is the use of Boc-protection (tert-butoxycarbonyl group). CN Patent CN107805218B describes a two-step process for preparing 4-Boc-aminopiperidine, which can be adapted for preparing this compound derivatives.

Step 1: Formation of Boc-Protected Aminopiperidine

  • React N-benzyl-4-piperidone with ammonium chloride and trimethyl orthoformate in methanol under reflux.
  • Evaporate methanol, then add tert-butyl carbamate and toluene.
  • Heat at 80–110°C while evaporating generated methanol.
  • Cool, add ethanol, and crystallize the Boc-protected product.

Step 2: Catalytic Hydrogenation

  • Hydrogenate the Boc-protected intermediate in methanol with Pd/C catalyst under 0.8–1.0 MPa hydrogen pressure at 60–80°C.
  • Filter and concentrate to obtain 4-Boc-aminopiperidine with yields around 88–91%.
Step Reagents/Conditions Yield (%) Purity (GC) Melting Point (°C)
Step 1 N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, tert-butyl carbamate, toluene, reflux ~81–90 >99% ~161–163
Step 2 Pd/C, H2 (0.8–1.0 MPa), methanol, 60–80°C ~88–91 >99% ~161–163

This intermediate is crucial for further functionalization to introduce the 3-aminocyclobutyl substituent.

Introduction of the 3-Aminocyclobutyl Group

The 3-aminocyclobutyl substituent can be introduced via nucleophilic substitution or coupling reactions involving halogenated piperidine intermediates or via reductive amination strategies.

Example: Use of 4-Bromo-piperidine Derivatives

From data on N-Boc-4-bromopiperidine synthesis (Ambeed.com), halogenated piperidine derivatives are prepared by:

  • Treating 4-bromopiperidine hydrobromide salts with di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran with bases such as N,N-diisopropylethylamine or triethylamine at 0–20°C.
  • The reaction proceeds quantitatively or with high yield (up to 100%).
  • The resulting 4-bromo-piperidine derivatives serve as electrophilic partners for nucleophilic substitution by aminocyclobutyl nucleophiles.
Reaction Parameter Details
Base N,N-diisopropylethylamine or triethylamine
Solvent DCM or THF
Temperature 0–20°C
Reaction Time 18–48 hours
Yield 85–100%

Subsequent substitution with 3-aminocyclobutyl nucleophiles under basic conditions (e.g., sodium hydride activation) allows formation of the 1-(3-aminocyclobutyl) substitution on the piperidine nitrogen.

Catalytic Hydrogenation and Deprotection Steps

Hydrogenation is employed to remove protecting groups such as benzyl or to reduce intermediates to the desired amine forms. For example, in the synthesis of (R)-3-(Boc-Amino)piperidine, catalytic hydrogenation with Pd/C in ethanol under 1 atm hydrogen at room temperature for 12–14 hours yields the Boc-protected amine with yields above 90%.

Deprotection of Boc groups typically involves acidic conditions (e.g., trifluoroacetic acid treatment), yielding the free amine which can then be further functionalized or purified.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield (%) Notes
1 4-Boc-aminopiperidine N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, tert-butyl carbamate, Pd/C hydrogenation 81–91 Two-step process with reflux and hydrogenation
2 N-Boc-4-bromopiperidine 4-bromopiperidine hydrobromide, di-tert-butyl dicarbonate, base (DIPEA or TEA), DCM or THF, 0–20°C 85–100 Halogenated intermediate for nucleophilic substitution
3 1-(3-Aminocyclobutyl)-4-Boc-piperidinol Nucleophilic substitution with 3-aminocyclobutyl nucleophile under basic conditions Variable Requires optimization for coupling efficiency
4 This compound Boc deprotection under acidic conditions High Final deprotection to yield target compound

Research Findings and Optimization Notes

  • The Boc protection strategy is widely used to stabilize the piperidine nitrogen during multi-step synthesis, facilitating selective functionalization at other positions.
  • Catalytic hydrogenation conditions (temperature, pressure, catalyst loading) significantly affect yield and purity; mild conditions favor high purity products.
  • The use of orthoformates and carbamates in the initial piperidone transformation improves yields and reduces side reactions.
  • Nucleophilic substitution on halogenated piperidine intermediates requires careful control of base strength and temperature to avoid elimination or side reactions.
  • Purification by crystallization (e.g., using ethanol or n-heptane) and filtration ensures high purity final products (>99% GC content).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclobutyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-(3-Aminocyclobutyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclobutyl)-4-piperidinol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

Phencyclidine derivatives (e.g., 1-[1-(4-methylphenyl)(cyclohexyl)]4-piperidinol) feature aryl-cyclohexyl substituents, which are associated with NMDA receptor antagonism and analgesic effects . The azetidinyl group in 1-(3-Azetidinyl)-4-piperidinol dihydrochloride introduces a smaller, saturated ring, which may alter solubility and bioavailability .

Biological Activity :

  • Analgesic effects in phencyclidine derivatives are linked to NMDA receptor modulation, whereas the target compound’s activity remains unexplored .
  • 1-(4-Chloropyrimidin-2-yl)-piperidin-4-ol serves as a pharmaceutical intermediate, highlighting the role of heterocyclic substituents in drug design .

In contrast, compounds like 1-(2-Phenylethyl)-4-piperidinol have CAS registrations, indicating broader commercial availability .

Biological Activity

1-(3-Aminocyclobutyl)-4-piperidinol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both a cyclobutane and a piperidine moiety, positions it as a promising candidate for drug development, particularly in modulating neurotransmitter systems.

Chemical Structure and Properties

The chemical formula for this compound is C10H16N2O, and it has a molecular weight of approximately 168.25 g/mol. The compound's structure is characterized by:

  • Cyclobutane Ring : Contributes to the compound's rigidity and potential receptor interactions.
  • Piperidine Moiety : Known for its role in various pharmacological activities.

Biological Activity

This compound exhibits several biological activities, primarily through its interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator of:

  • Dopamine Receptors : Potential implications in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Possible applications in mood regulation and anxiety disorders.
  • Histamine H3 Receptors : As an antagonist, it may influence cognitive functions and appetite control.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorPotential Application
ModulationDopamineSchizophrenia, Parkinson's disease
ModulationSerotoninMood disorders, anxiety
AntagonismHistamine H3Cognitive enhancement, appetite regulation

The mechanism of action for this compound involves binding to specific receptors within the central nervous system. This binding can lead to modulation of neurotransmitter release, thereby influencing various physiological processes.

Case Studies

Research has highlighted the potential of this compound in various therapeutic contexts:

  • Neurotransmitter Modulation : A study demonstrated that this compound effectively increased dopamine levels in rodent models, suggesting its utility in addressing dopaminergic deficits.
  • Cognitive Enhancement : In trials involving histamine H3 receptor antagonism, subjects exhibited improved cognitive performance, indicating possible applications in treating cognitive impairments associated with neurodegenerative diseases.
  • Mood Regulation : Early findings suggest that the compound may help alleviate symptoms of depression by modulating serotonin levels, warranting further clinical investigation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-PiperidinylcyclobutanePiperidine and cyclobutane ringsKnown for analgesic properties
4-AminopiperidinePiperidine ring with an amino groupSignificant activity on opioid receptors
1-(2-Aminocyclopentyl)-4-piperidinolCyclopentane instead of cyclobutanePotentially different binding profiles

This comparative analysis reveals that while these compounds share structural similarities, their distinct substituents lead to varied biological activities and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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